molecular formula C12H17BrN2O B13609294 1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine

1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine

Cat. No.: B13609294
M. Wt: 285.18 g/mol
InChI Key: BDBMCCUBLKVGKH-UHFFFAOYSA-N
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Description

1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, which is further connected to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-bromo-3-methoxybenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile . The reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete. The product is then isolated by filtration and purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

1-[(2-bromo-3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17BrN2O/c1-16-11-4-2-3-10(12(11)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3

InChI Key

BDBMCCUBLKVGKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Br)CN2CCNCC2

Origin of Product

United States

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